molecular formula C11H14N2O3 B2465171 4-(Furan-2-carbonyl)-3,3-dimethylpiperazin-2-one CAS No. 941994-59-8

4-(Furan-2-carbonyl)-3,3-dimethylpiperazin-2-one

Cat. No. B2465171
CAS RN: 941994-59-8
M. Wt: 222.244
InChI Key: MRROFOZQKSVIOC-UHFFFAOYSA-N
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Description

The compound “4-(Furan-2-carbonyl)-3,3-dimethylpiperazin-2-one” is a complex organic molecule that contains a furan ring and a piperazine ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using various spectroscopic methods including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis .


Chemical Reactions Analysis

Furan derivatives can participate in a variety of chemical reactions. For example, furan-2-carbonyl isothiocyanate can undergo heterocyclization with a variety of aliphatic and aromatic nitrogen nucleophiles to form a new series of heterocycles .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

4-(furan-2-carbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2)10(15)12-5-6-13(11)9(14)8-4-3-7-16-8/h3-4,7H,5-6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRROFOZQKSVIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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